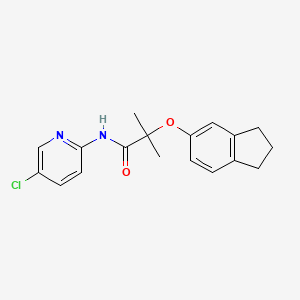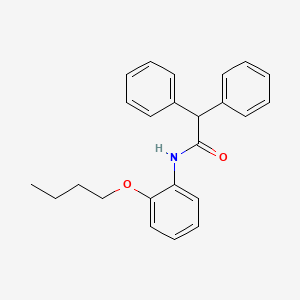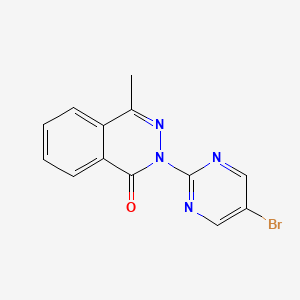
N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide
描述
N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown promise in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用机制
N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide exerts its therapeutic effects by inhibiting BTK, a key component of the B-cell receptor signaling pathway. BTK plays a critical role in B-cell survival and proliferation by activating downstream signaling pathways. Inhibition of BTK by N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide leads to decreased activation of downstream pathways, resulting in decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide has been shown to have potent inhibitory effects on BTK and downstream signaling pathways in preclinical studies. In clinical trials, N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide has demonstrated promising efficacy and safety profiles in patients with CLL and NHL. N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide has been shown to induce apoptosis in B-cells, leading to decreased proliferation and survival. N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide has also been shown to have immunomodulatory effects, including modulation of cytokine production and T-cell activation.
实验室实验的优点和局限性
N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide has shown potent inhibition of BTK and downstream signaling pathways in preclinical studies, making it a promising candidate for the treatment of B-cell malignancies. However, N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide has some limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it challenging to administer in vivo. N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide also has a relatively short half-life, which can limit its efficacy in clinical settings.
未来方向
There are several future directions for the development of N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide. One potential direction is the combination of N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide with other agents to enhance its therapeutic efficacy. N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide has shown synergistic effects with other agents, such as venetoclax, in preclinical studies. Another potential direction is the development of N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Finally, the identification of biomarkers that predict response to N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide could help to personalize treatment and improve patient outcomes.
科学研究应用
N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide has been extensively studied in preclinical and clinical settings for the treatment of B-cell malignancies. In preclinical studies, N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide has shown potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In clinical trials, N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide has demonstrated promising efficacy and safety profiles in patients with CLL and NHL. N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide is currently being evaluated in Phase III clinical trials for the treatment of CLL and NHL.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-18(2,17(22)21-16-9-7-14(19)11-20-16)23-15-8-6-12-4-3-5-13(12)10-15/h6-11H,3-5H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMNVOMPYFKCCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NC=C(C=C1)Cl)OC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B4843696.png)
![2-[4-[4-methoxy-3-(methoxymethyl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4843703.png)
![N~2~-(2-chlorophenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4843711.png)


![1-(9H-fluoren-9-yl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B4843739.png)
![3,6-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4843751.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4843756.png)
![5-({4-[(mesitylamino)sulfonyl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4843757.png)
![ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)glycinate](/img/structure/B4843762.png)
![2-fluoro-N-(4-{3-[(2-fluorobenzoyl)amino]-4-hydroxybenzyl}-2-hydroxyphenyl)benzamide](/img/structure/B4843767.png)
![methyl 10-methyl-2-phenyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4843795.png)
![N-(2,4-dichlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4843801.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4843803.png)